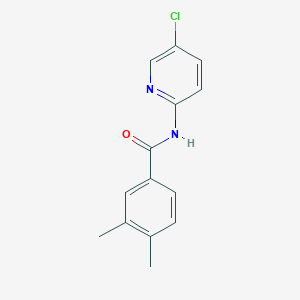

![molecular formula C21H27N7O B5525061 2-(1H-benzimidazol-1-yl)-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5525061.png)

2-(1H-benzimidazol-1-yl)-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 2-(1H-benzimidazol-1-yl)-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)acetamide, involves multi-step chemical reactions. Key steps may include the reaction of aminobenzimidazole with dimethyl acetylenedicarboxylate to form pyrimido[1,2-a]benzimidazole derivatives or the interaction with acetylendicarbonsäure-dimethylester for novel compound formations (Troxler & Weber, 1974). Advanced techniques, such as microwave-assisted synthesis, have been employed to enhance efficiency and yield of related compounds (Bhoi et al., 2016).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of the benzimidazole nucleus, which is crucial for the compound's biological and chemical properties. X-ray crystallography and spectroscopic techniques, including NMR and IR, often play pivotal roles in elucidating these complex structures (Özbey et al., 2001).

Chemical Reactions and Properties

Benzimidazole derivatives participate in a variety of chemical reactions, leading to the formation of novel compounds. These reactions may include cyclodesulfurization, alkylation, and reductive amination, producing compounds with potent antihistaminic or antimicrobial activities (Janssens et al., 1985).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are significantly influenced by their molecular structure. For instance, modifications in the benzimidazole moiety can lead to enhanced aqueous solubility and oral absorption, important factors in drug design (Shibuya et al., 2018).

Applications De Recherche Scientifique

ACAT-1 Inhibition for Cardiovascular Diseases

Shibuya et al. (2018) discovered an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), which exhibits significant selectivity for human ACAT-1 over ACAT-2. The compound, identified as K-604, has shown promising results in enhancing oral absorption and aqueous solubility, suggesting its potential utility in the treatment of diseases involving ACAT-1 overexpression, such as cardiovascular diseases (Shibuya et al., 2018).

MCH-R1 Antagonism for Obesity Treatment

Lim et al. (2013) synthesized and evaluated a novel series of 2-heteroaryl substituted benzimidazole derivatives as melanin concentrating hormone receptor 1 (MCH-R1) antagonists. These compounds, particularly the 2-[2-(pyridin-3-yl)ethyl] analog, showed high potency in MCH-R1 binding activity, indicating their potential as therapeutic agents for obesity treatment (Lim et al., 2013).

H1-Antihistaminic Agents

Iemura et al. (1986) prepared a series of 2-(4-substituted-1-(homo)piperazinyl)benzimidazoles and tested them for H1-antihistaminic activity. Some derivatives exhibited potent activity, with one compound being significantly more potent than chlorpheniramine maleate, an established antihistamine, highlighting their potential as new therapeutic agents for allergic reactions (Iemura et al., 1986).

Propriétés

IUPAC Name |

2-(benzimidazol-1-yl)-N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N7O/c1-16-13-19(27-11-5-2-6-12-27)26-21(25-16)23-10-9-22-20(29)14-28-15-24-17-7-3-4-8-18(17)28/h3-4,7-8,13,15H,2,5-6,9-12,14H2,1H3,(H,22,29)(H,23,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPWRYXGBMCMKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCNC(=O)CN2C=NC3=CC=CC=C32)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5524978.png)

![N,N-dimethyl-1-{4-methyl-5-[1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5525005.png)

![methyl 3-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B5525010.png)

![methyl {[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5525011.png)

![1-(3-chlorophenyl)-5-methyl-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2-piperazinone](/img/structure/B5525024.png)

![5-bromo-2-hydroxy-N'-({2-[(4-methylphenyl)thio]-3-quinolinyl}methylene)benzohydrazide](/img/structure/B5525033.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-(5-methyl-3-isoxazolyl)piperidine](/img/structure/B5525040.png)

![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]morpholine](/img/structure/B5525047.png)

![2-methyl-3-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5525075.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5525083.png)